molecular formula C13H14N2O4 B14012309 Ethyl 3-methyl-2,5-dioxo-1-phenylimidazolidine-4-carboxylate CAS No. 3531-91-7

Ethyl 3-methyl-2,5-dioxo-1-phenylimidazolidine-4-carboxylate

Cat. No.: B14012309
CAS No.: 3531-91-7
M. Wt: 262.26 g/mol
InChI Key: OZBUUYGHOZKPJI-UHFFFAOYSA-N
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Description

Ethyl 3-methyl-2,5-dioxo-1-phenylimidazolidine-4-carboxylate is a chemical compound that belongs to the class of imidazolidine derivatives. This compound is characterized by its unique structure, which includes an ethyl ester group, a phenyl ring, and a dioxo-imidazolidine core. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-methyl-2,5-dioxo-1-phenylimidazolidine-4-carboxylate typically involves the reaction of ethyl acetoacetate with phenyl isocyanate under controlled conditions. The reaction is carried out in the presence of a base, such as sodium ethoxide, which facilitates the formation of the imidazolidine ring. The reaction mixture is then heated to promote the cyclization process, resulting in the formation of the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques, such as recrystallization and chromatography, are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-methyl-2,5-dioxo-1-phenylimidazolidine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the dioxo groups to hydroxyl groups.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, introducing different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic conditions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Ethyl 3-methyl-2,5-dioxo-1-phenylimidazolidine-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-methyl-2,5-dioxo-1-phenylimidazolidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The dioxo-imidazolidine core plays a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-methyl-4,5-dioxo-1,2-diphenylpyrrolidine-3-carboxylate
  • Ethyl 5-fluoro-3-phenyl-1H-indole-2-carboxylate

Uniqueness

Ethyl 3-methyl-2,5-dioxo-1-phenylimidazolidine-4-carboxylate is unique due to its specific structural features, such as the imidazolidine ring and the presence of both ethyl ester and phenyl groups. These characteristics contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

3531-91-7

Molecular Formula

C13H14N2O4

Molecular Weight

262.26 g/mol

IUPAC Name

ethyl 3-methyl-2,5-dioxo-1-phenylimidazolidine-4-carboxylate

InChI

InChI=1S/C13H14N2O4/c1-3-19-12(17)10-11(16)15(13(18)14(10)2)9-7-5-4-6-8-9/h4-8,10H,3H2,1-2H3

InChI Key

OZBUUYGHOZKPJI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C(=O)N(C(=O)N1C)C2=CC=CC=C2

Origin of Product

United States

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